REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]=12.O.[SH2:12].[Na].Cl>CN(C)C=O>[S:8]1[C:7]2[C:2](=[S:12])[NH:3][CH:4]=[CH:5][C:6]=2[CH:10]=[CH:9]1 |f:1.2.3,^1:12|
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1SC=C2
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium hydrogen sulfide monohydrate
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
sodium hydrogen sulfide monohydrate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
O.S.[Na]
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring at 2° for a short time
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 110°-115° for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the yellowish crystals were removed by filtration
|
Type
|
CUSTOM
|
Details
|
After recrystallization from a toluene/ethyl acetate mixture
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C(NC=C2)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |